

Physicochemical Properties of 2,3-Dimethylbutanal: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dimethylbutanal

Cat. No.: B3049577

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Introduction

2,3-Dimethylbutanal, an organic compound with the chemical formula $C_6H_{12}O$, is a branched aldehyde that holds significance in various chemical syntheses. Its potential applications in the development of new chemical entities and as a building block in the flavor and fragrance industry make a thorough understanding of its physicochemical properties essential. This technical guide provides an in-depth overview of the core physicochemical characteristics of **2,3-Dimethylbutanal**, detailed experimental protocols for its synthesis and characterization, and a summary of its known chemical reactivity.

Physicochemical Properties

The key physicochemical properties of **2,3-Dimethylbutanal** are summarized in the tables below. These properties are crucial for predicting its behavior in various chemical and biological systems, designing synthetic routes, and developing purification methods.

Table 1: General and Physical Properties of 2,3-Dimethylbutanal

Property	Value	Source
Molecular Formula	C6H12O	[1][2]
Molecular Weight	100.16 g/mol	[1][2]
Appearance	Colorless liquid (presumed)	General property of similar aldehydes
Boiling Point	110.8 °C at 760 mmHg	
Melting Point	112-114 °C	
Density	0.797 g/cm ³	
Refractive Index	1.392	
Flash Point	18.3 °C	
Vapor Pressure	23.3 mmHg at 25°C	

Table 2: Solubility and Partitioning of 2,3-Dimethylbutanal

Property	Value	Source
Solubility in Water	Predicted to be sparingly soluble based on its structure (a six-carbon aldehyde).[3]	General principles of organic chemistry
LogP (Octanol-Water Partition Coefficient)	1.47740	

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of **2,3-Dimethylbutanal** are provided below. These protocols are based on established organic chemistry techniques and can be adapted for specific laboratory settings.

Synthesis of 2,3-Dimethylbutanal via Oxidation of 2,3-Dimethyl-1-butanol

This protocol describes the synthesis of **2,3-Dimethylbutanal** by the oxidation of the corresponding primary alcohol, 2,3-dimethyl-1-butanol.^[4]

Materials:

- 2,3-dimethyl-1-butanol
- Pyridinium chlorochromate (PCC) or a Swern oxidation system (oxalyl chloride, dimethyl sulfoxide, triethylamine)
- Anhydrous dichloromethane (DCM)
- Silica gel
- Anhydrous magnesium sulfate
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- **Reaction Setup:** In a fume hood, a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with a solution of 2,3-dimethyl-1-butanol in anhydrous dichloromethane.
- **Oxidation:**
 - **Using PCC:** A solution of pyridinium chlorochromate (PCC) in anhydrous dichloromethane is prepared and slowly added to the alcohol solution via the dropping funnel with vigorous stirring. The reaction is typically exothermic and may require external cooling to maintain a controlled temperature.

- Using Swern Oxidation: A solution of dimethyl sulfoxide (DMSO) in anhydrous dichloromethane is cooled to $-78\text{ }^{\circ}\text{C}$ (dry ice/acetone bath). Oxalyl chloride is added dropwise, followed by the dropwise addition of a solution of 2,3-dimethyl-1-butanol in dichloromethane. After stirring for a short period, triethylamine is added to the reaction mixture.^[4]
- Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.
- Work-up: Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts (if using PCC) or quenched with water and extracted with dichloromethane (for Swern oxidation). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude **2,3-Dimethylbutanal**.

Purification of 2,3-Dimethylbutanal

Purification of the crude aldehyde can be achieved through fractional distillation or by forming a reversible bisulfite adduct.^{[5][6][7]}

1. Fractional Distillation:

Fractional distillation is effective for separating the aldehyde from impurities with different boiling points.^[8]

Apparatus:

- Distillation flask
- Fractionating column (e.g., Vigreux or packed column)
- Condenser
- Receiving flask
- Heating mantle and thermometer

Procedure:

- The crude **2,3-Dimethylbutanal** is placed in the distillation flask with a few boiling chips.
- The fractional distillation apparatus is assembled.
- The flask is gently heated, and the temperature is monitored.
- The fraction that distills at a constant temperature corresponding to the boiling point of **2,3-Dimethylbutanal** (110.8 °C) is collected in the receiving flask.

2. Purification via Sodium Bisulfite Adduct:

This method is highly selective for aldehydes.[\[6\]](#)[\[7\]](#)

Procedure:

- The crude aldehyde is dissolved in a suitable solvent (e.g., ethanol).
- A saturated aqueous solution of sodium bisulfite is added, and the mixture is stirred vigorously. A white precipitate of the bisulfite adduct should form.
- The solid adduct is collected by filtration and washed with a small amount of cold ethanol and then ether.
- To regenerate the pure aldehyde, the bisulfite adduct is treated with an aqueous solution of sodium carbonate or dilute hydrochloric acid.
- The liberated aldehyde can then be extracted with a suitable organic solvent (e.g., diethyl ether), dried, and the solvent removed to yield the purified **2,3-Dimethylbutanal**.

Characterization Protocols

1. Determination of Boiling Point:

The boiling point is determined using a micro-boiling point apparatus or during fractional distillation.[\[8\]](#) The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.

2. Measurement of Density:

The density is measured using a pycnometer.[\[9\]](#)[\[10\]](#)

Procedure:

- The weight of a clean, dry pycnometer is accurately determined.
- The pycnometer is filled with distilled water of a known temperature and weighed to determine the volume of the pycnometer.
- The pycnometer is then emptied, dried, and filled with **2,3-Dimethylbutanal**.
- The weight of the pycnometer filled with the aldehyde is measured.
- The density is calculated by dividing the mass of the aldehyde by the volume of the pycnometer.

3. Measurement of Refractive Index:

The refractive index is measured using an Abbe refractometer.[\[1\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) A few drops of the purified liquid are placed on the prism of the refractometer, and the refractive index is read directly from the instrument at a specified temperature (usually 20°C).

4. Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer using a deuterated solvent such as chloroform-d (CDCl_3). The chemical shifts, splitting patterns, and integration values are used to confirm the molecular structure.
- Infrared (IR) Spectroscopy: The IR spectrum is obtained using a thin film of the liquid between salt plates (NaCl or KBr). The presence of a strong absorption band around 1720-1740 cm^{-1} is characteristic of the aldehyde carbonyl group.
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis is used to determine the purity of the compound and to confirm its molecular weight from the mass spectrum.[\[15\]](#)[\[16\]](#)[\[17\]](#)

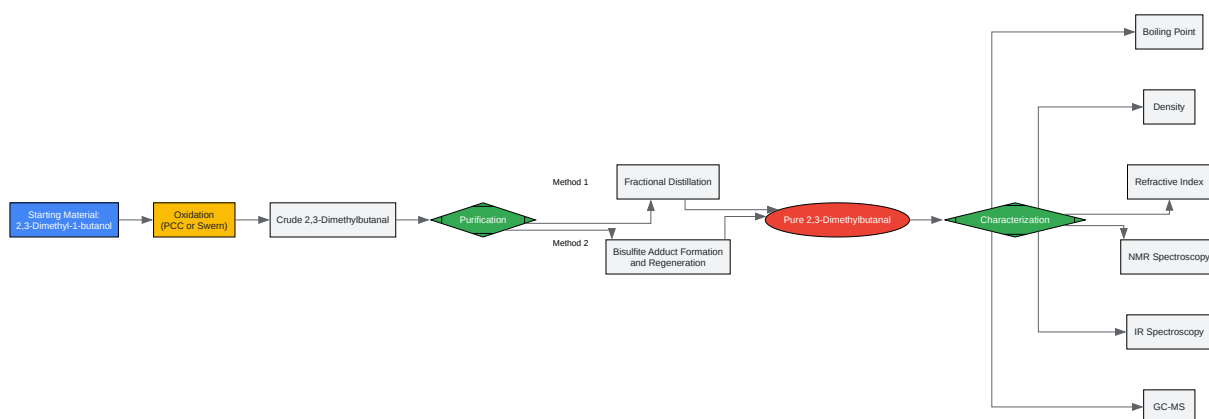
Chemical Reactivity

2,3-Dimethylbutanal exhibits the typical reactivity of an aldehyde. The carbonyl group is susceptible to nucleophilic attack, and the alpha-protons are acidic. Some key reactions include:

- Oxidation: Can be oxidized to the corresponding carboxylic acid, 2,3-dimethylbutanoic acid.
- Reduction: Can be reduced to the primary alcohol, 2,3-dimethyl-1-butanol.
- Nucleophilic Addition: Undergoes addition reactions with various nucleophiles such as Grignard reagents, organolithium compounds, and cyanides.
- Wittig Reaction: Reacts with phosphorus ylides to form alkenes.[\[18\]](#)
- Aldol Condensation: Can potentially undergo self-condensation or crossed aldol condensation in the presence of an acid or base catalyst.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis, purification, and characterization of **2,3-Dimethylbutanal**.



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Synthesis and Characterization Workflow

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of **2,3-Dimethylbutanal**, along with detailed experimental protocols for its synthesis, purification, and characterization. The presented data and methodologies are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile aldehyde. A clear understanding of these fundamental properties is critical for its effective application in various fields of chemical research and development.

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